molecular formula C9H15N B13551564 2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine

2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine

Cat. No.: B13551564
M. Wt: 137.22 g/mol
InChI Key: IGRYFUUCWNBVDN-XHNCKOQMSA-N
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Description

rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine: is a bicyclic amine compound with a unique structure that includes a norbornene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Functionalization: The norbornene is functionalized to introduce an amine group. This can be achieved through various methods, such as hydroboration-oxidation followed by amination.

    Resolution: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques if needed.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions for substitution reactions can vary, but typically involve nucleophiles and appropriate solvents.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Biology:

    Biochemical Studies: Used in studies to understand the behavior of bicyclic amines in biological systems.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical effects, depending on the specific application. The pathways involved can include binding to receptors or enzymes, leading to changes in biological activity.

Comparison with Similar Compounds

  • rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanol
  • rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
  • rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine

Comparison:

  • Structural Differences: While these compounds share a similar bicyclic structure, they differ in the functional groups attached to the norbornene ring.
  • Chemical Properties: The presence of different functional groups (e.g., hydroxyl, methyl) can lead to variations in chemical reactivity and physical properties.
  • Applications: Each compound may have unique applications based on its specific structure and reactivity.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2-[(1S,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanamine

InChI

InChI=1S/C9H15N/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6,10H2/t7-,8-,9+/m0/s1

InChI Key

IGRYFUUCWNBVDN-XHNCKOQMSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@H]1C=C2)CCN

Canonical SMILES

C1C2CC(C1C=C2)CCN

Origin of Product

United States

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